molecular formula C6H3BrF2N2O2 B2743592 2-Bromo-3,4-difluoro-6-nitroaniline CAS No. 112062-62-1

2-Bromo-3,4-difluoro-6-nitroaniline

Cat. No.: B2743592
CAS No.: 112062-62-1
M. Wt: 253.003
InChI Key: JNHVRINUNRDTQJ-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H3BrF2N2O2 and its molecular weight is 253.003. The purity is usually 95%.
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Scientific Research Applications

Phase Equilibria and Crystallization Studies

Research on the phase diagram of related compounds, such as urea–4-bromo-2-nitroaniline systems, has been conducted to understand their miscibility gaps and formation of eutectic and monotectic structures. Such studies are crucial for understanding the physical chemistry of similar compounds, including 2-Bromo-3,4-difluoro-6-nitroaniline (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Chemical Synthesis Processes

The versatility of related compounds in chemical syntheses, such as the transformation of substituted anilines to quinolines and further modifications, is explored in research. This highlights the potential use of this compound in synthetic chemistry (Lamberth et al., 2014).

Green Chemistry Approaches

Studies have focused on environmentally friendly methods for synthesizing related compounds. For instance, the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in aqueous media is a significant step towards green chemistry applications, which can be relevant for the synthesis of this compound as well (Pappula & Adimurthy, 2016).

Properties

IUPAC Name

2-bromo-3,4-difluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVRINUNRDTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44:4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (25 mL) under N2 was added all at once N-bromosuccinimide (511 mg, 2.87 mmol) in dry DMF (16 mL). The reaction was allowed to stir overnight. TLC (1:1 hexanes:ethyl acetate) showed still some starting material present. Additional N-bromosuccinimide (100 mg) was added and the reaction stirred another 12 h. The solution was then poured into 100 ml H2O and the resulting cloudy suspension extracted with 3×20 mL methylene chloride. The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a yellow brown oil which slowly crystallized to yield 700 mg (96%). 1H NMR (CDCl3) δ6.70 (br s, 2H, NH2), 7.99 (m, 1H, H-5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a solution of 4,5-difluoro-2-nitroaniline (3.7 g) in acetic acid (27 ml) was added bromine (6.8 g) dropwise at 50° to 56° C. and stirred for 2.5 hours. The reaction mixture was poured into ice water (60 ml) and the resulting precipitate was collected by filtration and washed with water sufficiently to give the title compound (4.7 g) as yellow prisms, mp 105° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

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